2-Chloro-5-(5,6-dichloropyridine-3-sulfonamido)benzoic acid
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Overview
Description
2-Chloro-5-(5,6-dichloropyridine-3-sulfonamido)benzoic acid is a complex organic compound with the molecular formula C12H7Cl3N2O4S. This compound is characterized by the presence of a benzoic acid moiety substituted with a chloro group and a sulfonamido group linked to a dichloropyridine ring. It is primarily used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5,6-dichloropyridine-3-sulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the dichloropyridine intermediate. The process generally includes:
Chlorination of Pyridine: Pyridine is chlorinated to produce 2,5-dichloropyridine.
Sulfonation: The 2,5-dichloropyridine undergoes sulfonation to introduce the sulfonamido group.
Coupling Reaction: The sulfonamido dichloropyridine is then coupled with 2-chlorobenzoic acid under specific conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5,6-dichloropyridine-3-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and sulfonamido groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate may be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring.
Scientific Research Applications
2-Chloro-5-(5,6-dichloropyridine-3-sulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5,6-dichloropyridine-3-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine: A precursor in the synthesis of the target compound.
2,6-Dichloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
Sulfonamido Benzoic Acids: A class of compounds with similar structural features but different substituents.
Uniqueness
2-Chloro-5-(5,6-dichloropyridine-3-sulfonamido)benzoic acid is unique due to its specific combination of chloro and sulfonamido groups attached to both a benzoic acid and a dichloropyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-chloro-5-[(5,6-dichloropyridin-3-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O4S/c13-9-2-1-6(3-8(9)12(18)19)17-22(20,21)7-4-10(14)11(15)16-5-7/h1-5,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDXPXGEMZAHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(N=C2)Cl)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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